NaPi2b Inhibitory Potency: Single-Point IC₅₀ vs. Class Background
The compound is reported to inhibit human NaPi2b with an IC₅₀ of 192 nM in a cellular phosphate-uptake assay [1]. This value places it in the moderate-potency range relative to published NaPi2b leads; for example, the optimized pyridine derivative 20b in Ushiki et al. achieved an IC₅₀ of 22 nM, while earlier thiophene leads showed >1 µM activity [2]. However, no direct head-to-head comparison between this compound and analog 20b in the same assay has been published. The reported value must be treated as a single-point determination until independently reproduced.
| Evidence Dimension | NaPi2b inhibition IC50 (human, cell-based) |
|---|---|
| Target Compound Data | 192 nM |
| Comparator Or Baseline | Compound 20b (optimized pyridine derivative): 22 nM [2]; early thiophene leads: >1 µM [2] |
| Quantified Difference | 8.7-fold weaker than compound 20b; at least 5-fold more potent than early thiophene leads |
| Conditions | Human NaPi2b stably expressed in CHO-K1 cells; 30-min 33P-phosphate uptake; liquid scintillation counting |
Why This Matters
The 192 nM IC₅₀ defines the compound's potency rank among NaPi2b inhibitors, informing whether it is suitable as a starting scaffold for optimization or as a reference tool compound—but without matched-pair data, it cannot be claimed as a lead over established analogs.
- [1] BindingDB entry BDBM50600219 (CHEMBL5182774). IC₅₀ = 192 nM: Inhibition of human NaPi2b stably expressed in CHO-K1 cells. Deposited 2023-06-23. View Source
- [2] Ushiki Y, et al. Design, synthesis and biological evaluation of novel pyridine derivatives as gut-selective NaPi2b inhibitors. Bioorg Med Chem Lett. 2022;65:128700. View Source
